![molecular formula C14H15N5O4S2 B2686731 3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2097920-82-4](/img/structure/B2686731.png)
3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
The compound appears to contain a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazoles are a sub-family of azole compounds and are fairly common in pharmacology .
Synthesis Analysis
Thiadiazoles can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds can be established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of thiadiazoles can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications
- Researchers have synthesized 1,3,4-thiadiazole derivatives, including this compound, and evaluated their antimicrobial potential. Some derivatives exhibited significant activity against bacteria (such as E. coli, B. mycoides) and fungi (C. albicans) . However, it’s essential to note that not all derivatives demonstrated antifungal properties .
- Although direct studies on this compound are limited, related 1,3,4-thiadiazoles have demonstrated cytotoxic properties against cancer cell lines. For instance, N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide exhibited notable activity against breast cancer cells .
Antimicrobial Activity
Anticancer Research
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S2/c1-17-11-8-10(2-3-12(11)23-14(17)20)25(21,22)19-6-4-18(5-7-19)13-9-15-24-16-13/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZOBYFTBLZVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NSN=C4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one |
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